N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide, also known as compound 1, is a novel small molecule with potential therapeutic applications. This compound was first synthesized by a team of researchers in China in 2016. Since then, there has been a growing interest in its potential as a drug candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Derivatives
Research has explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles, leading to the formation of diverse heterocyclic compounds including pyrazole, isoxazole, and pyrazolopyrimidine derivatives. These findings highlight the compound's utility in heterocyclic synthesis, demonstrating its versatility in organic chemistry (Mohareb et al., 2004).
Antitumor Evaluation
Further investigations have been conducted on the antitumor potential of polyfunctionally substituted heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These studies have yielded compounds with significant inhibitory effects on cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), showcasing the compound's promise in cancer research (Shams et al., 2010).
Antimicrobial Applications
The compound has also been utilized as a precursor for novel antimicrobial agents. Research into thienopyrimidines and triazolothienopyrimidines derived from this compound has shown proclivity towards various microorganisms, indicating its potential as a basis for developing new antimicrobial drugs (Mahmoud et al., 2015).
Molecular Docking and Computational Studies
In addition to empirical synthesis and biological evaluation, computational studies and molecular docking have been employed to understand the interaction mechanisms of derivatives at the molecular level. This approach has provided insights into the binding affinities and potential biological pathways affected by the compounds, furthering the understanding of their action mechanisms (Fahim & Ismael, 2021).
Wirkmechanismus
Target of Action
The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylbenzamide is the Mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known to interact with its target, the mitogen-activated protein kinase 10, leading to changes in the kinase’s activity . These changes can affect various cellular processes, potentially altering cell behavior .
Biochemical Pathways
Given its target, it is likely that it impacts pathways involving the mitogen-activated protein kinase 10 . These pathways could include those related to cell growth, differentiation, and apoptosis .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, which in turn influences its efficacy and safety .
Result of Action
Given its target, it is likely that it affects cellular processes such as proliferation, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include the physical environment (e.g., temperature, humidity), the biological environment (e.g., presence of other molecules or cells), and the chemical environment (e.g., pH, presence of other chemicals). Understanding these factors is crucial for predicting and optimizing the compound’s performance .
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-24(21,22)15-9-5-3-7-12(15)16(20)19-17-13(10-18)11-6-2-4-8-14(11)23-17/h3,5,7,9H,2,4,6,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOVJQQPKDFIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.